6-bromo-4-iodo-1H-indazole-3-carboxylic acid
Overview
Description
6-Bromo-4-iodo-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its unique bromine and iodine substitutions, offers interesting properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-iodo-1H-indazole-3-carboxylic acid typically involves the bromination and iodination of indazole derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in scaling up the production while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated indazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-4-iodo-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in cell signaling pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-bromo-4-iodo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the iodine substitution.
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: A methyl ester derivative with similar halogen substitutions
Uniqueness
6-Bromo-4-iodo-1H-indazole-3-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and iodine allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
6-bromo-4-iodo-1H-indazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWIZCYMIVIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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